molecular formula C18H20KNO11S B561635 4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-a-D-glucopyranoside, Potassium Salt CAS No. 210357-37-2

4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-a-D-glucopyranoside, Potassium Salt

Cat. No.: B561635
CAS No.: 210357-37-2
M. Wt: 497.512
InChI Key: TYSZCFCWZWWIHC-FBFKMQNYSA-M
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Description

Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate is a complex organic compound that features a unique combination of functional groups, including acetamido, dihydroxy, and sulfate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-a-D-glucopyranoside, Potassium Salt typically involves multiple steps, starting with the preparation of the core oxane structure. This is followed by the introduction of the acetamido and dihydroxy groups through selective functionalization reactions. The final step involves the sulfation of the hydroxyl groups to form the sulfate ester, which is then neutralized with potassium hydroxide to yield the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the multi-step synthesis. The process may also involve purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form diketones or carboxylic acids.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The sulfate ester can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

Scientific Research Applications

Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-a-D-glucopyranoside, Potassium Salt involves its interaction with specific molecular targets and pathways. The acetamido group can interact with enzymes and receptors, modulating their activity. The sulfate ester can participate in ionic interactions, affecting cellular processes. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate is unique due to its combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSZCFCWZWWIHC-FBFKMQNYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20KNO11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858118
Record name Potassium 4-methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-6-O-sulfonato-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210357-37-2
Record name Potassium 4-methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-6-O-sulfonato-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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